6-bromo-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
6-Bromo-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family These compounds are known for their significant biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved by cyclization reactions involving pyrazole and pyrimidine derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazolo[1,5-a]pyrimidine core.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom acts as a leaving group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling with a phenylboronic acid would produce a phenyl-substituted pyrazolo[1,5-a]pyrimidine.
Scientific Research Applications
6-Bromo-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.
Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.
Material Science: Due to its photophysical properties, it is explored for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 6-bromo-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxyethyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. This can result in the disruption of key biological pathways, such as those involved in cell division and signal transduction.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
6-Fluoro-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: Contains a fluorine atom, offering different reactivity and biological activity.
6-Iodo-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: Iodine substitution provides unique properties for certain chemical reactions.
Uniqueness
6-Bromo-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to the specific combination of the bromine atom and the methoxyethyl group, which confer distinct chemical reactivity and biological activity. The bromine atom’s size and electron-withdrawing properties influence the compound’s interactions with molecular targets, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
6-bromo-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2/c1-17-3-2-12-10(16)8-4-9-13-5-7(11)6-15(9)14-8/h4-6H,2-3H2,1H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYWYONRFUSIAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN2C=C(C=NC2=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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